molecular formula C9H12N2O3S B2994480 N-methyl-3-(methylsulfamoyl)benzamide CAS No. 1111149-94-0

N-methyl-3-(methylsulfamoyl)benzamide

Cat. No. B2994480
M. Wt: 228.27
InChI Key: MILCYTFTEAOTGN-UHFFFAOYSA-N
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Description

“N-methyl-3-(methylsulfamoyl)benzamide” is a chemical compound. It is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .


Synthesis Analysis

The synthesis of amides like “N-methyl-3-(methylsulfamoyl)benzamide” can be achieved through various methods. One such method involves the use of copper-based metal-organic frameworks to promote oxidative couplings . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .


Chemical Reactions Analysis

“N-methyl-3-(methylsulfamoyl)benzamide” may participate in various chemical reactions. For instance, it can act as a metal–organic framework synthesis solvent with phase-directing capabilities . This role is especially important for MOFs intended to be used in applications involving food contact or drug delivery .

Scientific Research Applications

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives of N-methyl-3-(methylsulfamoyl)benzamide, have been studied for their cardiac electrophysiological activities. These compounds show potential as selective class III antiarrhythmic agents, with comparable potency to known drugs in clinical trials (Morgan et al., 1990).

  • Crystal Structure and Hydrolysis Studies : The crystal structure and hydrolysis product of N-methyl-3-(methylsulfamoyl)benzamide were analyzed, providing insights into its molecular structure and stability under certain conditions (Etsè et al., 2019).

  • Inhibition of Carbonic Anhydrases : N-methyl-3-(methylsulfamoyl)benzamide derivatives have been explored as inhibitors of carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentrations. These findings suggest potential applications in treating conditions related to carbonic anhydrase activity (Supuran et al., 2013).

  • Supramolecular Gelators : Some derivatives of N-methyl-3-(methylsulfamoyl)benzamide have been investigated for their gelation behavior, revealing the impact of methyl functionality and non-covalent interactions on gel formation (Yadav & Ballabh, 2020).

  • Neuroleptic Activity : Studies have been conducted on N-substituted benzamides, including N-methyl-3-(methylsulfamoyl)benzamide, for their neuroleptic activity, particularly as dopamine receptor blockers. This research contributes to understanding the structure-activity relationships in neuroleptic drugs (Ogata et al., 1984).

  • Histone Deacetylase Inhibition : Research on N-methyl-3-(methylsulfamoyl)benzamide derivatives has also delved into their role as histone deacetylase inhibitors, highlighting potential applications in cancer treatment (Zhou et al., 2008).

  • Antimicrobial Activity : Some benzamide derivatives, including N-methyl-3-(methylsulfamoyl)benzamide, have been synthesized and evaluated for their antimicrobial activities, suggesting potential use in fighting bacterial infections (Sethi et al., 2016).

  • Electrochemical Studies : N-methyl-3-(methylsulfamoyl)benzamide has been studied in electrochemical contexts, such as its use in membrane electrodes for zinc ion detection (Saleh & Gaber, 2001).

Safety And Hazards

While specific safety and hazard information for “N-methyl-3-(methylsulfamoyl)benzamide” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, and avoiding dust formation .

Future Directions

The development of new techniques for the preparation of organic compounds like “N-methyl-3-(methylsulfamoyl)benzamide” is important, with catalytic processes being key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has potential for further exploration and application in the future .

properties

IUPAC Name

N-methyl-3-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-10-9(12)7-4-3-5-8(6-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILCYTFTEAOTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(methylsulfamoyl)benzamide

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